Cresyl violet

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

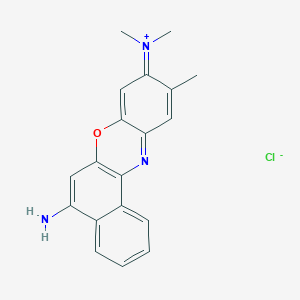

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAFUINZIZIXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10939892 | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18472-89-4 | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cresyl Violet Staining in Neurons: A Technical Guide

An In-depth Examination of Nissl Substance Staining for Neuroscientific Research

This technical guide provides a comprehensive overview of cresyl violet staining, a cornerstone technique in neuroscience for visualizing neurons. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of this compound staining, its applications, and detailed protocols for its successful implementation.

Introduction: The Significance of this compound in Neuroscience

This compound is a basic aniline dye widely used in histology for Nissl staining, a method that selectively stains acidic components of the cell, most notably the Nissl substance in neurons.[1][2] This technique is invaluable for revealing the cytoarchitecture of the central nervous system, allowing for the clear demarcation of neuronal cell bodies. The intensity of Nissl staining is also a critical indicator of neuronal health; alterations in the staining pattern, such as chromatolysis (the dissolution of Nissl bodies), can signify neuronal injury, making it a vital tool in neuropathological studies.[3]

The Target of this compound: Unveiling the Nissl Substance

This compound's primary target within neurons is the Nissl substance , also referred to as Nissl bodies or tigroid substance.[4][5] These granular structures are prominent in the soma (cell body) and dendrites of neurons but are absent from the axon and axon hillock.[6][7]

Microscopically, Nissl bodies are composed of two key components involved in protein synthesis:

-

Rough Endoplasmic Reticulum (RER): A network of membranes studded with ribosomes.

-

Free Ribosomes: Polyribosomes scattered in the cytoplasm.[4][6][8]

The intense basophilic ("base-loving") nature of Nissl bodies is attributed to the high concentration of ribosomal RNA (rRNA) within the ribosomes.[2][4] this compound, being a basic dye, carries a positive charge and thus electrostatically binds to the negatively charged phosphate groups of the rRNA. This interaction results in the characteristic deep violet-to-blue staining of the Nissl substance.[2][9] The cell nucleus, containing negatively charged nucleic acids (DNA and RNA), is also stained by this compound.[2][9]

Quantitative Parameters for Optimal this compound Staining

The success of this compound staining is dependent on several key parameters. The following tables summarize the critical quantitative data for achieving optimal and reproducible results.

Table 1: this compound Acetate Solution Parameters

| Parameter | Recommended Range | Notes |

| Concentration | 0.1% - 0.25% (w/v) | Higher concentrations may require more differentiation.[9][10] |

| Solvent | Distilled Water | --- |

| pH | 3.5 - 4.7 | pH affects staining specificity. Lower pH (around 3.5-4.0) provides more selective staining of Nissl bodies with a clearer background.[11][12] |

| Additives | Glacial Acetic Acid | Used to acidify the solution and improve staining specificity.[1][4] |

Table 2: Incubation and Differentiation Parameters

| Parameter | Temperature | Duration | Notes |

| Staining Incubation | Room Temperature (18-25°C) | 1-5 minutes | Shorter times for general overview.[7] |

| 37°C - 50°C | 3-10 minutes | Warming the solution can enhance penetration, especially for thicker sections.[6][10] | |

| 57°C - 60°C | 6-14 minutes | Higher temperatures can reduce staining time but require careful monitoring.[9][11] | |

| Differentiation | Room Temperature | 2-30 minutes (in 95% ethanol) | The duration is critical and should be monitored microscopically to achieve the desired contrast between neurons and the background.[10] |

Experimental Protocols

The following are detailed methodologies for this compound staining of both paraffin-embedded and frozen tissue sections.

4.1. Protocol for Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

0.1% this compound Staining Solution (see Table 1 for preparation)

-

Differentiating Solution (95% Ethanol)

-

Permanent mounting medium

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 10 minutes each.[10]

-

Rehydration: Hydrate sections through a graded series of alcohol:

-

Washing: Rinse in tap water and then in distilled water.[10]

-

Staining: Immerse slides in 0.1% this compound solution for 3-10 minutes. Staining can be enhanced by warming the solution to 37-50°C.[6][10]

-

Rinsing: Quickly rinse in distilled water to remove excess stain.[10]

-

Differentiation: Differentiate in 95% ethanol for 2-30 minutes. Monitor microscopically until Nissl bodies are sharply defined against a relatively clear background.[10]

-

Dehydration: Dehydrate sections through:

-

100% Ethanol: 2 changes for 5 minutes each.[10]

-

-

Clearing: Clear in 2 changes of xylene for 5 minutes each.[10]

-

Mounting: Coverslip with a permanent mounting medium.

4.2. Protocol for Frozen Sections

This protocol is suitable for formalin-fixed, frozen brain sections (20-50 µm thick).

Reagents:

-

Deionized distilled water

-

This compound Staining Solution (pre-warmed to 60°C)

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Thawing and Drying: Allow slides with mounted sections to warm to room temperature for at least 20 minutes.[11]

-

Rehydration:

-

Staining: Immerse slides in this compound solution in an oven at 60°C for 8-14 minutes.[11]

-

Rinsing: Rinse in distilled water for 3 minutes.[11]

-

Differentiation and Dehydration:

-

Clearing:

-

Xylene: 2 changes for 5 minutes each.[11]

-

-

Mounting: Keep slides in the final xylene solution until ready to coverslip with a xylene-based mounting medium.[11]

Visualizing the Staining Mechanism and Workflow

The following diagrams illustrate the logical relationships in this compound staining and a typical experimental workflow.

Conclusion

This compound staining remains a fundamental and powerful technique in the neuroscientist's toolkit. Its ability to clearly delineate neuronal cell bodies provides crucial information on the structural organization of the brain and spinal cord. By understanding the underlying principles of what this compound stains and adhering to optimized protocols, researchers can generate high-quality, reproducible data essential for advancing our understanding of the nervous system in both health and disease. This guide provides the foundational knowledge and practical methodologies to effectively employ this classic neurohistological stain in a modern research setting.

References

- 1. r.marmosetbrain.org [r.marmosetbrain.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. viapianolab.org [viapianolab.org]

- 5. benchchem.com [benchchem.com]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Cell density quantification of high resolution Nissl images of the juvenile rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newcomersupply.com [newcomersupply.com]

- 10. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 11. neurosciencecourses.com [neurosciencecourses.com]

- 12. Histological methods for CNS [pathologycenter.jp]

A Technical Guide to Cresyl Violet in Neuroanatomical Studies: History, Application, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cresyl violet, a synthetic basic aniline dye, has been a cornerstone of neuroanatomical research for over a century. Its ability to selectively stain Nissl substance in neurons has made it an invaluable tool for visualizing neuronal cytoarchitecture, assessing neuropathological changes, and quantifying neuronal populations. This technical guide provides a comprehensive overview of the history, mechanism of action, applications, and detailed experimental protocols for this compound staining in neuroanatomical studies.

A Brief History of this compound and Nissl Staining

The story of this compound is intrinsically linked to the development of the Nissl staining technique by the German neurologist Franz Nissl in the late 19th century.[1] While still a medical student, Nissl developed a method using basic aniline dyes to stain what he termed "Nissl substance" or "Nissl bodies" within the cytoplasm of neurons.[1][2] These granular structures, later identified as rough endoplasmic reticulum and ribosomes, are abundant in the neuronal soma and dendrites but absent from the axon and axon hillock.[1][3] This selective staining allowed for the clear differentiation of neurons from glial cells and provided a means to study the arrangement and density of neurons in various brain regions.[1]

Initially, a variety of basic dyes were used for Nissl staining, including thionine, azure, and toluidine blue.[4] this compound, also known as cresyl fast violet or cresyl echt violet, emerged as a popular and reliable choice due to the sharp, violet-to-purple staining of Nissl bodies, providing excellent contrast for microscopic examination.[5][6] Over the years, the this compound staining method has been refined and adapted for various tissue preparations, including paraffin-embedded and frozen sections, cementing its place as a fundamental technique in neuroscience research.[7][8]

Mechanism of Action

This compound is a basic dye, meaning it carries a positive charge. The Nissl substance in neurons is rich in ribosomal RNA (rRNA), which possesses a negatively charged phosphate backbone.[9] The staining mechanism relies on a simple electrostatic interaction: the positively charged this compound molecules bind to the negatively charged phosphate groups of rRNA in the Nissl bodies.[9] This results in the characteristic violet-purple coloration of the neuronal cytoplasm, while the nucleus, containing DNA, also stains to a similar color.[7] Glial cells, which have significantly less rough endoplasmic reticulum, remain largely unstained, allowing for the clear visualization of neuronal morphology and distribution.[8]

Core Applications in Neuroanatomical Studies

The versatility of this compound staining has led to its widespread use in numerous areas of neuroscience research:

-

Neuroanatomical Mapping: this compound is fundamental for delineating the cytoarchitecture of different brain and spinal cord regions, enabling the identification of specific nuclei and cortical layers.[10][11]

-

Neuronal Quantification: The stain is frequently used to count the number of neurons in a specific region, which is crucial for studies of development, aging, and neurodegeneration.[5]

-

Neuropathology Assessment: Changes in Nissl substance, such as its dissolution (chromatolysis), are indicative of neuronal injury or disease.[12] this compound staining is therefore a valuable tool for assessing neuronal damage in models of stroke, trauma, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Verification of Lesions and Electrode Placements: Researchers use this compound staining to confirm the precise location and extent of experimentally induced lesions or the placement of electrodes and cannulas.[8]

-

Counterstaining: this compound is often used as a counterstain in conjunction with other histological techniques, such as immunohistochemistry or Luxol Fast Blue staining for myelin, to provide anatomical context.[6]

Quantitative Data Presentation

The following tables summarize key quantitative parameters from various this compound staining protocols, providing a comparative overview for different tissue preparations.

Table 1: this compound Staining Parameters for Paraffin-Embedded Sections

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Tissue Fixation | 4% Paraformaldehyde | 10% Formalin | Formalin 10%, Phosphate Buffered |

| Section Thickness | 4µm | 5-10µm | 8-10µm |

| This compound Conc. | Not Specified | 0.1% | 0.25% (Working Solution) |

| Staining Time | 4 minutes | 3-10 minutes | 6 minutes |

| Staining Temperature | Room Temperature | 37-50°C (optional) | 57°C |

| Differentiation | 70% Ethanol | 95% Ethyl Alcohol (2-30 min) | 95% and 100% Ethyl Alcohol |

| Reference | [13] | [13] | [14] |

Table 2: this compound Staining Parameters for Frozen Sections

| Parameter | Protocol 1 | Protocol 2 |

| Tissue Fixation | 3-10% Formalin | Not Specified |

| Section Thickness | 20-50µm | Not Specified |

| This compound Conc. | 0.2g in 150ml water (stock) | 0.1% |

| Staining Time | 8-14 minutes | 3-10 minutes |

| Staining Temperature | 60°C | Room Temperature |

| Differentiation | 95% Alcohol | 95% ethanol with acetic acid |

| Reference | [8] | [5] |

Detailed Experimental Protocols

Protocol for Paraffin-Embedded Sections

This protocol is adapted from a standard method for staining Nissl bodies in formalin-fixed, paraffin-embedded tissue sections.[13]

Solutions:

-

This compound Solution (0.1%):

-

This compound Acetate: 0.1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 10 drops (add just before use and filter)

-

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 10 minutes each.

-

Rehydration:

-

100% Alcohol: 2 changes for 5 minutes each.

-

95% Alcohol: 3 minutes.

-

70% Alcohol: 3 minutes.

-

-

Washing: Rinse in tap water, followed by distilled water.

-

Staining: Immerse slides in 0.1% this compound solution for 3-10 minutes. Staining can be enhanced by warming the solution to 37-50°C.

-

Rinsing: Briefly rinse in distilled water.

-

Differentiation: Differentiate in 95% ethyl alcohol for 2-30 minutes. Monitor the differentiation process microscopically until the desired contrast between Nissl substance and the background is achieved.

-

Dehydration:

-

100% Alcohol: 2 changes for 5 minutes each.

-

-

Clearing: Immerse in 2 changes of xylene for 5 minutes each.

-

Mounting: Coverslip with a permanent mounting medium.

Protocol for Frozen Sections

This protocol is suitable for formalin-fixed frozen brain sections.[8]

Solutions:

-

This compound Stock Solution:

-

This compound Acetate: 0.2 g

-

Distilled Water: 150 ml

-

-

Buffer Solution:

-

Sodium Acetate: 2.72 g

-

Distilled Water: 500 ml

-

Glacial Acetic Acid: 1.0 ml

-

-

Working Staining Solution:

-

This compound Stock Solution: 30 ml

-

Buffer Solution: 300 ml (Mix for at least 30 minutes)

-

Procedure:

-

Mounting: Mount frozen sections on subbed slides.

-

Rehydration:

-

Xylene: 5 minutes.

-

95% Alcohol: 3 minutes.

-

70% Alcohol: 3 minutes.

-

Deionized Distilled Water: 3 minutes.

-

-

Staining: Stain in the working this compound solution at 60°C for 8-14 minutes.

-

Rinsing: Rinse in distilled water for 3 minutes.

-

Differentiation:

-

70% Alcohol: 3 minutes.

-

95% Alcohol: 1-2 minutes.

-

-

Dehydration:

-

100% Alcohol: A few dips.

-

-

Clearing: Immerse in 2 changes of xylene for 5 minutes each.

-

Mounting: Coverslip with a xylene-based mounting medium.

Mandatory Visualizations

Experimental Workflow for this compound Staining

Caption: A generalized workflow for this compound staining of neuronal tissue.

Logical Relationship of this compound to Other Neuroanatomical Stains

Caption: Relationship of this compound to other common neuroanatomical staining techniques.

References

- 1. Franz Nissl (1860-1919), noted neuropsychiatrist and neuropathologist, staining the neuron, but not limiting it - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brain (this compound) | Nervous Tissue [histologyguide.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 8. neurosciencecourses.com [neurosciencecourses.com]

- 9. benchchem.com [benchchem.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. biocompare.com [biocompare.com]

- 12. scite.ai [scite.ai]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. newcomersupply.com [newcomersupply.com]

Cresyl Violet: An In-depth Technical Guide to Neuronal Cell Body Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresyl violet staining is a cornerstone of neurohistology, providing a robust and widely used method for the visualization of neuronal cell bodies. This technique, which targets the Nissl substance within neurons, is invaluable for assessing neuronal morphology, quantifying cell populations, and evaluating pathological changes in the nervous system. This comprehensive guide details the core principles of this compound staining, provides detailed experimental protocols for various tissue preparations, presents quantitative data for comparative analysis, and outlines its critical applications in neuroscience research and drug development.

Introduction: The Principle of Nissl Staining

This compound is a basic aniline dye that selectively binds to acidic components within cells, a property that makes it ideal for Nissl staining. The target of this staining method is the Nissl substance , also known as Nissl bodies or chromatophilic substance. These granular bodies, located in the cytoplasm of neurons, are primarily composed of rough endoplasmic reticulum and free ribosomes.[1][2] Due to the high concentration of ribosomal RNA (rRNA) in these organelles, they are basophilic and readily stained by this compound, appearing dark purple to blue under a microscope.[3][4] This distinct staining allows for the clear demarcation of the neuronal soma and proximal dendrites, while the axon and axon hillock, which lack Nissl substance, remain unstained.[1][2] Glial cells, containing significantly less RNA, are only lightly stained, providing excellent contrast for the identification and analysis of neurons.[5]

The intensity of this compound staining can be indicative of the metabolic state of a neuron. Highly active neurons engaged in significant protein synthesis will exhibit prominent and darkly stained Nissl bodies.[6] Conversely, neuronal injury or degeneration can lead to a dispersion and reduction of Nissl substance, a phenomenon known as chromatolysis .[7][8] This makes this compound staining a powerful tool for assessing neuronal health and pathology.

Mechanism of Staining

The staining process relies on a simple electrostatic interaction between the cationic this compound dye and the anionic phosphate groups of the ribosomal RNA within the Nissl substance. This binding results in the characteristic violet coloration of the neuronal cell body.

Figure 1: Mechanism of this compound Staining.

Applications in Research and Drug Development

This compound staining is a versatile technique with broad applications in neuroscience and pharmacology.

-

Neuroanatomical Studies: It is fundamental for mapping the cytoarchitecture of the brain and spinal cord, allowing for the clear visualization and delineation of different neuronal populations and nuclei.[5]

-

Neuronal Quantification: this compound is widely used for counting neurons in various brain regions, which is crucial for studies on development, aging, and neurodegenerative diseases.[9][10]

-

Assessment of Neurotoxicity and Neuroprotection: In preclinical drug development and toxicology studies, this stain is used to evaluate the effects of compounds on neuronal survival. A decrease in the number or staining intensity of neurons can indicate a neurotoxic effect, while the preservation of neurons can suggest a neuroprotective role.[7][11]

-

Evaluation of Neural Injury: The technique is instrumental in identifying the extent of neuronal damage following ischemic events, traumatic brain injury, or the administration of neurotoxins.[12][13] The presence of chromatolysis is a key indicator of neuronal distress.[7]

-

Verification of Lesion and Electrode Placement: Researchers use this compound staining to confirm the precise location and extent of experimental lesions or the placement of electrodes in the brain.[5]

Quantitative Data Presentation

The following tables summarize key quantitative parameters and comparative data related to this compound staining.

Table 1: Typical Parameters for this compound Staining Protocols

| Parameter | Paraffin-Embedded Sections | Frozen (Cryostat) Sections | Free-Floating Sections |

| Tissue Thickness | 5 - 20 µm | 10 - 50 µm[9] | 30 - 50 µm |

| Fixation | 4% Paraformaldehyde/Formalin[5] | 4% Paraformaldehyde/Formalin | 4% Paraformaldehyde/Formalin |

| Staining Time | 4 - 15 minutes[1][5] | 5 - 20 minutes[4][14] | 10 - 30 minutes |

| Differentiation | 70-95% Ethanol with Acetic Acid | 70-95% Ethanol with Acetic Acid | 95% Ethanol with Acetic Acid |

| This compound Conc. | 0.1% - 0.5% | 0.1% - 0.5% | 0.1% - 0.25% |

Table 2: Comparative Analysis of Neuronal Counting Methods

| Staining Method | Brain Region | Species | Key Findings | Reference |

| This compound vs. NeuN | Hippocampus | Rat | NeuN staining yielded a 24% higher neuron count, but counts were highly correlated.[15] | [15] |

| This compound vs. Parvalbumin | Spiral Ganglion | Human | No significant difference in the total number of estimated neurons.[10] | [10] |

Table 3: Semi-Quantitative Scoring of Neuronal Damage

| Score | Description of Neuronal Morphology |

| 0 | Normal, healthy neurons with distinct Nissl substance. |

| 1 | Mild shrinkage, slight decrease in Nissl staining. |

| 2 | Moderate shrinkage, significant loss of Nissl substance (chromatolysis). |

| 3 | Severe shrinkage, pyknotic nucleus, ghost-like appearance. |

| 4 | Complete neuronal loss. |

This scoring system is a generalized representation and can be adapted for specific studies.[11]

Detailed Experimental Protocols

Below are detailed protocols for this compound staining of paraffin-embedded, frozen, and free-floating sections.

Protocol for Paraffin-Embedded Sections

This protocol is suitable for tissues that have been fixed, dehydrated, and embedded in paraffin wax.

Figure 2: Workflow for this compound Staining of Paraffin Sections.

Reagents:

-

This compound Acetate

-

Distilled Water

-

Glacial Acetic Acid

-

Ethanol (100%, 95%, 70%)

-

Xylene

-

DPX Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Staining:

-

Differentiation:

-

Dip slides in 70% ethanol for a few seconds.[5] This step is critical for removing background staining. For more precise differentiation, a solution of 95% ethanol with a few drops of glacial acetic acid can be used.[16]

-

Monitor the differentiation process under a microscope until neuronal cell bodies are clearly defined against a paler background.

-

Stop differentiation by transferring the slides to 95% ethanol.

-

-

Dehydration and Mounting:

Protocol for Frozen (Cryostat) Sections

This protocol is for fresh or fixed tissue that has been sectioned on a cryostat.

Reagents:

-

This compound Acetate

-

Distilled Water

-

Glacial Acetic Acid

-

Ethanol (100%, 95%, 70%)

-

Xylene

-

Mounting Medium

Procedure:

-

Slide Preparation:

-

Remove slides from the freezer and allow them to air dry at room temperature for at least 60 minutes.[4]

-

-

Rehydration:

-

Immerse slides in 100% ethanol for 5 minutes.

-

Transfer to 95% ethanol for 3 minutes.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in distilled water for 3 minutes.[9]

-

-

Staining:

-

Differentiation:

-

Differentiate in 95% ethyl alcohol for 2-30 minutes, checking microscopically for the desired contrast.[14]

-

-

Dehydration and Mounting:

Troubleshooting

Table 4: Common Issues and Solutions in this compound Staining

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Under-staining | Staining time too short; stain solution too old or dilute; over-differentiation. | Increase staining time; prepare fresh staining solution; reduce differentiation time or use a lower concentration of ethanol/acid.[17] |

| Over-staining | Staining time too long; insufficient differentiation. | Decrease staining time; increase differentiation time, monitoring closely under a microscope.[17] |

| High Background | Inadequate differentiation; sections too thick. | Increase differentiation time; ensure proper section thickness. |

| Sections Detaching | Slides not properly coated (for free-floating or cryosections); expired adhesive slides. | Use gelatin-coated or positively charged slides; check the expiration date of slides.[18] |

| Precipitate on Sections | Staining solution not filtered. | Filter the this compound solution before use.[4] |

Conclusion

This compound staining remains an indispensable technique in neuroscience research and drug development. Its simplicity, reliability, and the wealth of information it provides about neuronal morphology and health make it a fundamental tool for both qualitative and quantitative analyses of the nervous system. By understanding the underlying principles and adhering to optimized protocols, researchers can effectively utilize this classic staining method to gain critical insights into the cytoarchitecture of the brain and the impact of various experimental manipulations and therapeutic interventions.

References

- 1. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. viapianolab.org [viapianolab.org]

- 5. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. biocompare.com [biocompare.com]

- 7. ihisto.io [ihisto.io]

- 8. Chromatolysis: Do injured axons regenerate poorly when ribonucleases attack rough endoplasmic reticulum, ribosomes and RNA? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosciencecourses.com [neurosciencecourses.com]

- 10. Comparison of unbiased stereological estimation of total number of this compound stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 15. Comparison of unbiased estimation of neuronal number in the rat hippocampus with different staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Core Principle and Application of Nissl Staining with Cresyl Violet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies of Nissl staining with cresyl violet, a fundamental technique in neuroscience for visualizing the cytoarchitecture of the central nervous system.

Core Principle of Nissl Staining

Nissl staining is a histological method that utilizes a basic aniline dye, such as this compound, to selectively label Nissl bodies in neurons. Nissl bodies, also known as Nissl substance or tigroid substance, are granular structures within the neuronal cytoplasm composed of rough endoplasmic reticulum and free ribosomes.[1][2] These structures are rich in ribosomal RNA (rRNA), which imparts a strong basophilic (base-loving) character due to the negatively charged phosphate backbone of the RNA molecules.[1][3]

This compound, a cationic (positively charged) dye, forms an electrostatic bond with the anionic (negatively charged) phosphate groups of the rRNA.[3] This interaction results in the intense staining of Nissl bodies, rendering them visible under a light microscope as purple-blue granular aggregates.[4][5] The nucleus, containing DNA, also stains with this compound.[4][6] This selective staining allows for the clear demarcation of the neuronal soma and proximal dendrites, making it an invaluable tool for studying neuronal morphology, density, and distribution.[7][8] The intensity of the staining can also provide an indication of the metabolic activity of the neuron, as cells with high rates of protein synthesis will have a greater abundance of Nissl substance.[2][9]

Below is a diagram illustrating the fundamental principle of this compound binding to ribosomal RNA within Nissl bodies.

Caption: Molecular interaction of this compound with ribosomal RNA.

Experimental Protocols

The following sections provide detailed methodologies for Nissl staining with this compound for different tissue preparations. The specific parameters may require optimization depending on the tissue type, thickness, and fixation method.

Staining of Paraffin-Embedded Sections

This protocol is suitable for tissue that has been fixed, dehydrated, cleared, and embedded in paraffin wax.

Solution Preparation:

| Solution | Composition |

| 0.1% this compound Solution | 0.1 g this compound Acetate in 100 ml distilled water. Add 10 drops of glacial acetic acid just before use and filter.[10] |

| Differentiating Solution | 2 drops of glacial acetic acid in 95% ethanol.[6] |

Staining Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 3-10 minutes each.[6][10]

-

Rehydration: Rehydrate sections through a graded series of ethanol:

-

Washing: Rinse in tap water and then in distilled water.[10]

-

Staining: Immerse slides in 0.1% this compound solution for 3-15 minutes.[6][10] Staining can be enhanced by warming the solution to 37-50°C.[10]

-

Rinsing: Briefly rinse in distilled water to remove excess stain.[6]

-

Differentiation: Differentiate in 95% ethyl alcohol for 2-30 minutes.[10] Monitor microscopically until Nissl bodies are distinct and the background is clear.

-

Dehydration: Dehydrate sections through:

-

100% Ethanol: 2 changes, 5 minutes each.[10]

-

-

Clearing: Clear in 2 changes of xylene for 5 minutes each.[10]

-

Mounting: Coverslip with a permanent mounting medium.[10]

Staining of Frozen Sections

This protocol is adapted for fresh or fixed frozen tissue sections.

Solution Preparation:

| Solution | Composition |

| 0.1% this compound Solution | 0.1 g this compound Acetate in 100 ml distilled water. Add 10 drops of glacial acetic acid just before use and filter.[5] |

| Differentiation Solution | 95% Ethyl Alcohol.[5] |

Staining Procedure:

-

Air Dry: Air dry sections or bake slides on a slide warmer overnight.[5]

-

Defatting (Optional but Recommended): Place slides in a 1:1 alcohol/chloroform solution overnight.[5]

-

Rehydration: Rehydrate through 100% and 95% alcohol to distilled water.[5]

-

Staining: Stain in 0.1% this compound solution for 5-10 minutes.[5] Warmed solution can improve penetration.[5]

-

Rinsing: Quickly rinse in distilled water.[5]

-

Differentiation: Differentiate in 95% ethyl alcohol for 2-30 minutes, checking microscopically.[5]

-

Dehydration: Dehydrate in 100% alcohol, 2 changes for 5 minutes each.[5]

-

Clearing: Clear in xylene, 2 changes for 5 minutes each.[5]

-

Mounting: Mount with a permanent mounting medium.[5]

Staining of Free-Floating Sections

This protocol is for sections that are not mounted on slides during the staining process.

Solution Preparation:

| Solution | Composition |

| 0.1% this compound Acetate Solution | 0.1 g this compound Acetate in 100 ml of acetate buffer.[11] |

| Differentiation Solution | 2 drops of glacial acetic acid in 95% ethanol.[11] |

Staining Procedure:

-

Washing: Wash sections briefly in tap water.[4]

-

Dehydration: Immerse sections through 2 changes of 100% ethanol for 3 minutes each.[4]

-

Defatting: Place sections in 100% xylene for 15 minutes (2-3 changes), followed by 10 minutes in 100% ethanol.[4]

-

Rehydration: Rehydrate through 2 changes of 100% ethanol for 3 minutes each, then wash in tap water.[4]

-

Staining: Stain in 0.1% this compound solution for 4-15 minutes.[4]

-

Rinsing: Briefly rinse in tap water.[4]

-

Washing: Wash in 70% ethanol.[4]

-

Differentiation (if required): Immerse sections for 2 minutes in the differentiation solution and check staining under a microscope.[4]

-

Dehydration: Dehydrate through 2 changes of absolute ethanol for 3 minutes each.[4]

-

Clearing: Clear in 2 changes of xylene.[4]

-

Mounting: Mount sections on slides and coverslip with DePeX.[4]

Visualization of Experimental Workflow

The following diagram outlines the general workflow for Nissl staining.

Caption: General experimental workflow for Nissl staining.

Data Presentation and Quantitative Analysis

Nissl staining is widely used for quantitative analysis of neuronal populations.[12] This can include cell counting to determine neuronal density in specific brain regions or assessing changes in neuronal morphology, such as cell shrinkage or chromatolysis (the dissolution of Nissl bodies), which can be indicative of neuronal injury or disease.[9][13]

Table of Quantitative Parameters from a Sample Study:

The following table summarizes cell density data from a study on the juvenile rat brain, demonstrating the application of Nissl staining in quantitative neuroanatomy.[14]

| Cortical Layer | Mean Cell Density (cells/mm³) |

| Layer I | 32,568 |

| Layer II | 90,226 |

| Layer III | 85,094 |

| Layer IV | 103,016 |

| Layer V | 72,005 |

| Layer VIa | 89,198 |

| Layer VIb | 71,153 |

Data adapted from a study on the primary somatosensory hindlimb cortex of the juvenile rat brain.[14]

Troubleshooting Common Issues

Successful Nissl staining requires careful attention to detail. Common issues and their potential solutions are outlined below.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Under-staining | - Staining time too short- Staining solution too old or dilute- Excessive differentiation | - Increase staining time- Prepare fresh staining solution- Reduce differentiation time; monitor closely under a microscope[15] |

| Over-staining | - Staining time too long- Insufficient differentiation | - Decrease staining time- Increase differentiation time[15] |

| Uneven Staining | - Incomplete deparaffinization- Sections detaching from slide | - Ensure complete removal of paraffin with fresh xylene- Use coated slides (e.g., gelatin-subbed) to improve tissue adherence[8][10] |

| High Background Staining | - Incomplete differentiation- Staining solution not filtered | - Differentiate until the neuropil is pale and neuronal cell bodies are distinct- Always filter the this compound solution before use[16] |

| Loss of Staining During Dehydration | - Differentiation in alcohols is too aggressive | - Use a more gentle differentiation step or reduce the time in dehydrating alcohols[17] |

By understanding the core principles and adhering to optimized protocols, researchers can effectively utilize Nissl staining with this compound to obtain high-quality, reproducible results for the anatomical and pathological assessment of the nervous system.

References

- 1. Nissl body - Wikipedia [en.wikipedia.org]

- 2. ronaldschulte.nl [ronaldschulte.nl]

- 3. benchchem.com [benchchem.com]

- 4. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 6. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 7. homework.study.com [homework.study.com]

- 8. neurosciencecourses.com [neurosciencecourses.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Quantitative Nissl study of the neuronal types, and recognition of cytoarchitectural subdivisions, within the rabbit periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cell density quantification of high resolution Nissl images of the juvenile rat brain [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. research.chop.edu [research.chop.edu]

- 17. [Histonet] this compound staining on unfixed frozen brain sections [histonet.utsouthwestern.narkive.com]

Cresyl Violet vs. Crystal Violet: A Technical Guide for Histological Staining

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced field of histology, the selection of an appropriate stain is a critical decision that directly impacts the visualization and interpretation of cellular and tissue structures. Among the plethora of dyes available, cresyl violet and crystal violet are two names that, due to their similarity, can cause confusion. However, their chemical properties, staining mechanisms, and applications are distinctly different. This technical guide provides a comprehensive comparison of these two dyes, offering detailed protocols and visual aids to assist researchers, scientists, and drug development professionals in making an informed choice for their specific histological needs.

Core Properties and Staining Mechanisms

While both are basic aniline dyes, this compound and crystal violet belong to different chemical classes, which dictates their primary use in histology and microbiology.

This compound: Also known as cresyl echt violet, this dye is a member of the oxazine family.[1] Its principal application is in neurohistology as a Nissl stain.[2][3][4] this compound has a strong affinity for acidic components within the cell, specifically the phosphate groups of ribosomal RNA found in high concentrations in the rough endoplasmic reticulum and ribosomes.[2][5][6] These RNA-rich structures in the neuronal soma and dendrites are known as Nissl substance or Nissl bodies.[3][6] The staining of these bodies allows for the clear identification and morphological assessment of neurons, making it an indispensable tool in neuroscience for studying neuroanatomy and identifying neuronal injury or degeneration.[2][3][5] The DNA in the nucleus is also stained, but the cytoplasm of neurons is characteristically mottled due to the intensely stained Nissl granules.[2][7]

Crystal Violet: This dye, also referred to as gentian violet, is a triarylmethane dye.[8] It is most famously used as the primary stain in the Gram staining method, a cornerstone of microbiology for differentiating bacteria into Gram-positive and Gram-negative categories based on the composition of their cell walls.[9][10][11] Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple.[9][11] In histology, crystal violet can be used as a simple, potent nuclear stain, binding to the DNA of adherent cells.[8][12] While it can highlight Nissl bodies, its primary histological use is for general nuclear staining or quantifying cell biomass, rather than the detailed neuronal morphology for which this compound is preferred.[12][13]

The fundamental distinction lies in their specificity: this compound is the gold standard for detailed visualization of Nissl substance in neurons, while crystal violet's main role is in bacteriology, with a secondary, more general application as a nuclear stain in histology.[14][15]

Data Presentation: Comparative Summary

| Property | This compound | Crystal Violet |

| Chemical Class | Oxazine | Triarylmethane[8] |

| Common Names | Cresyl Echt Violet, Nissl Stain | Gentian Violet, Methyl Violet 10B[8] |

| Primary Application | Nissl Staining (Neuroscience)[2][3] | Gram Staining (Bacteriology)[9][10][11] |

| Primary Histological Target | Nissl Substance (Ribosomal RNA)[2][5][6] | Nuclei (DNA)[8][12] |

| Staining Color | Blue-Violet / Purple[2][4] | Purple[9] |

| Absorption Maximum (λmax) | ~596 nm[1] | ~590 nm[16] |

| Chemical Formula | C₁₉H₁₈ClN₃O[17] | C₂₅H₃₀N₃Cl[8] |

Experimental Protocols

This compound Protocol for Neuronal Staining (Paraffin Sections)

This protocol is designed for the visualization of Nissl substance in neurons within formalin-fixed, paraffin-embedded brain and spinal cord tissue.[2]

Materials:

-

Slides with paraffin-embedded sections

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound Acetate solution (e.g., 0.1% in acetate buffer, pH ~3.7)[18]

-

Differentiation solution (e.g., 95% ethanol with a few drops of glacial acetic acid)[2][7]

-

Mounting medium

Methodology:

-

Deparaffinization and Rehydration:

-

Staining:

-

Differentiation:

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip using a xylene-based mounting medium.

-

Expected Results: Neuronal cell bodies will show purple-blue Nissl substance in the cytoplasm and a similarly stained nucleus.[2][19] Glial cells will be unstained or very lightly stained.[19]

Crystal Violet Protocol for Simple Nuclear Staining (Adherent Cells)

This protocol is a simple method for staining the nuclei of fixed, adherent cells for visualization or cell growth assessment.[20]

Materials:

-

Adherent cells on a coverslip or multi-well plate

-

Phosphate-buffered saline (PBS) or D-PBS

-

Fixative (e.g., 100% Methanol or 4% Paraformaldehyde)

-

Crystal Violet solution (0.1% to 0.5% w/v in water or 20% methanol)[13][20]

-

Deionized water

Methodology:

-

Preparation and Fixation:

-

Staining:

-

Washing:

-

Aspirate and discard the staining solution.

-

Gently wash the monolayer multiple times with deionized water until the excess, unbound dye is removed.[20]

-

-

Visualization:

-

Allow the sample to air dry completely at room temperature.[20]

-

The stained cells can be observed directly under a light microscope.

-

Expected Results: The nuclei of the adherent cells will be stained a deep purple.[12]

Mandatory Visualizations

Caption: A typical experimental workflow for this compound staining of paraffin sections.

References

- 1. stainsfile.com [stainsfile.com]

- 2. theolb.readthedocs.io [theolb.readthedocs.io]

- 3. neurosciencecourses.com [neurosciencecourses.com]

- 4. Histological methods for CNS [pathologycenter.jp]

- 5. theolb/histology/cresyl-violet-staining-nissl-staining.rst at master · mfitzp/theolb · GitHub [github.com]

- 6. ronaldschulte.nl [ronaldschulte.nl]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Crystal violet - Wikipedia [en.wikipedia.org]

- 9. Gram stain - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Gram Staining [serc.carleton.edu]

- 12. store.sangon.com [store.sangon.com]

- 13. clyte.tech [clyte.tech]

- 14. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - this compound [micro.magnet.fsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Crystal violet [omlc.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. r.marmosetbrain.org [r.marmosetbrain.org]

- 19. youtube.com [youtube.com]

- 20. tpp.ch [tpp.ch]

An In-Depth Technical Guide to Cresyl Violet Acetate and Cresyl Echt Violet for Neurohistological Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cresyl Violet Acetate, also known as Cresyl Echt Violet, a cornerstone stain in neuroanatomical and pathological studies. We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and troubleshooting strategies to enable researchers to achieve high-quality, reproducible results in their histological preparations.

Introduction: Unraveling the Nomenclature

In the realm of histological dyes, "this compound Acetate" and "Cresyl Echt Violet" are often used interchangeably, referring to the same chemical compound. The term "Echt" is German for "genuine" or "true," historically used to denote a dye of reliable quality. For the purpose of this guide, and in alignment with chemical databases, we will primarily use the term this compound Acetate, while acknowledging that "Cresyl Echt Violet" is a widely accepted synonym. This basic aniline dye is a member of the oxazine dye family and is prized for its ability to selectively stain Nissl substance in the cytoplasm of neurons.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound Acetate is fundamental for its proper handling, storage, and application in staining protocols. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Name | 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate |

| Synonyms | Cresyl Echt Violet, Cresyl Fast Violet, C.I. 51010 |

| CAS Number | 10510-54-0 |

| Molecular Formula | C₁₈H₁₅N₃O₃ |

| Molecular Weight | 321.34 g/mol |

| Appearance | Dark green to black crystalline powder |

| Solubility in Water | Soluble |

| Solubility in Ethanol | Soluble |

| Absorption Maximum (λmax) | 585-588 nm in ethanol |

| Biological Stain Commission (BSC) Certification | Certified for use in Nissl staining. Dye content specifications may vary by lot but are typically around 65% or higher for certified stains.[1] |

Mechanism of Action: The Basis of Nissl Staining

This compound is a basic dye, meaning it carries a positive charge. This property is central to its function as a Nissl stain. The staining mechanism is an electrostatic interaction between the cationic dye molecules and the anionic components within the cell.

The primary targets of this compound in neurons are the Nissl bodies , which are granular structures rich in ribosomal RNA (rRNA) and rough endoplasmic reticulum (rER). The phosphate backbone of rRNA is negatively charged, providing a high density of binding sites for the positively charged this compound molecules. This interaction results in the characteristic deep violet to purple staining of the neuronal cytoplasm. DNA in the nucleus, also being negatively charged, will also be stained. Due to the high concentration of Nissl substance in neurons compared to glial cells, this staining method provides excellent differentiation between these cell types.[2]

Experimental Protocols

The following are detailed methodologies for Nissl staining using this compound Acetate on both paraffin-embedded and frozen tissue sections.

Preparation of Staining Solutions

Stock Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound Acetate powder in 100 mL of distilled water.

-

Stir until fully dissolved. This solution can be stored at room temperature for several months.

Working Solution (0.1% w/v):

-

To 100 mL of distilled water, add 0.1 g of this compound Acetate.

-

Just before use, add 0.3 mL of glacial acetic acid and filter the solution. The addition of acetic acid lowers the pH and improves the selective staining of Nissl substance.

Staining Protocol for Paraffin-Embedded Sections

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate in 95% ethanol for 3 minutes.

-

Hydrate in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.1% this compound working solution for 5-10 minutes. Staining time may need to be optimized depending on tissue thickness and fixation.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Differentiate in 95% ethanol. For more rapid differentiation, a few drops of glacial acetic acid can be added to the ethanol. Monitor the differentiation process microscopically until the Nissl substance is sharply defined against a relatively clear background.

-

-

Dehydration and Clearing:

-

Dehydrate rapidly in two changes of 100% ethanol for 2 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Staining Protocol for Frozen Sections

Methodology:

-

Pre-treatment:

-

Mount frozen sections onto gelatin-coated or positively charged slides.

-

Air dry the slides for at least 30 minutes.

-

For improved staining, a "defatting" step can be included by immersing the slides in a 1:1 mixture of ethanol and chloroform overnight, followed by rehydration through 100% and 95% ethanol to distilled water.

-

-

Staining:

-

Immerse slides in the 0.1% this compound working solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in 95% ethanol, monitoring microscopically.

-

-

Dehydration and Clearing:

-

Dehydrate through 95% and two changes of 100% ethanol.

-

Clear in xylene.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Troubleshooting Common Staining Issues

| Issue | Possible Cause(s) | Solution(s) |

| Weak or Pale Staining | - Staining time too short- Staining solution is old or depleted- Over-differentiation- Inadequate fixation | - Increase staining time- Prepare fresh staining solution- Reduce differentiation time or use ethanol without acetic acid- Ensure proper tissue fixation |

| Dark, Overstained Sections | - Staining time too long- Differentiation time too short | - Reduce staining time- Increase differentiation time and monitor closely under a microscope |

| High Background Staining | - Incomplete differentiation- Staining solution not filtered | - Increase differentiation time- Ensure staining solution is filtered before use |

| Precipitate on Tissue | - Staining solution not filtered- Dye coming out of solution | - Filter the staining solution immediately before use- Ensure proper dissolution of the dye powder |

| Sections Lifting from Slides | - Slides not properly coated (for frozen sections)- Aggressive washing steps | - Use gelatin-coated or positively charged slides- Handle slides gently during washing and solution changes |

Conclusion

This compound Acetate, or Cresyl Echt Violet, remains an indispensable tool in neuroscience and histopathology. Its ability to robustly and selectively stain Nissl substance provides invaluable information on neuronal morphology, density, and pathological changes. While the two names are used for the same chemical entity, researchers should be mindful of potential variations in dye content and purity between different suppliers, especially when using certified stains from the Biological Stain Commission. By understanding the underlying principles of the staining mechanism and adhering to optimized protocols, researchers can consistently achieve high-quality results, enabling clear and accurate interpretation of neural tissue architecture. Careful attention to differentiation is paramount for achieving the desired contrast and cellular detail. This guide provides a solid foundation for both novice and experienced researchers to effectively utilize this classic and powerful neurohistological technique.

References

A Technical Guide to the Chemical Properties and Applications of Cresyl Violet Stain

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, staining mechanisms, and experimental protocols for cresyl violet, a widely used thiazine-based basic aniline dye in histology and neuroscience. The information presented herein is intended to equip researchers with the necessary knowledge for the effective application of this versatile stain in their studies.

Core Chemical Properties

This compound, also known as cresyl fast violet or cresyl echt violet, is a synthetic organic compound valued for its ability to selectively stain acidic components of cells, most notably the Nissl substance in neurons.[1][2][3] The dye is commercially available in several forms, primarily as this compound acetate and this compound perchlorate, which may lead to variations in its reported molecular formula and weight.[4][5][6][7][8][9]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison. It is important to note that the exact properties can vary between suppliers and the specific salt of the dye.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₈ClN₃O | [1] |

| C₁₈H₁₅N₃O₃ (acetate) | [5][8][9] | |

| C₁₆H₁₁N₃O·C₂H₄O₂ (acetate) | [6] | |

| C₁₆H₁₂ClN₃O₅ | [7] | |

| Molecular Weight | 339.82 g/mol | [1][4] |

| 321.34 g/mol (acetate) | [4][5][6][8][9][10] | |

| 361.74 g/mol | [7] | |

| 304.37 g/mol | [11] | |

| Absorption Maximum (λmax) | 596 - 599 nm | [4][10] |

| 598 nm | [12][13] | |

| 603 nm (in ethanol) | [14] | |

| Emission Maximum (λmax) | 621 nm | [12][13] |

| Solubility | Soluble in water and ethanol.[5][15] Insoluble in acetone.[5][15] | |

| Melting Point | 140-143 °C | [5][8] |

Staining Mechanism and Signaling Pathway

This compound is a basic dye that carries a positive charge. This charge facilitates its binding to acidic, or basophilic, components within the cell. The primary target for this compound in neural tissue is the Nissl substance, which is comprised of the rough endoplasmic reticulum and ribosomes.[2][3][16] The high concentration of ribosomal RNA (rRNA) and messenger RNA (mRNA) in these structures provides the necessary acidic environment for the electrostatic interaction with the cationic this compound molecules. This selective binding results in the characteristic deep purple or violet staining of the neuronal cell body, or soma, and dendrites, while leaving the axon and glial cells largely unstained.[16]

Figure 1. Simplified signaling pathway of this compound staining in a neuron.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in histological applications. Optimization may be required depending on the specific tissue type, fixation method, and desired staining intensity.

Preparation of Staining Solution

A common working concentration for this compound stain is 0.1% to 0.5% (w/v).[2][17] The pH of the solution is critical for optimal staining and is typically adjusted to be slightly acidic, in the range of 3.5 to 4.0.[17]

0.1% this compound Acetate Solution:

-

Dissolve 0.1 g of this compound acetate in 100 mL of distilled water.

-

Add a few drops of glacial acetic acid to adjust the pH to the desired range.

-

Filter the solution before use to remove any undissolved particles.

Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from several sources for staining paraffin-embedded tissue sections.[2][3][18][19][20]

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Rehydrate the sections through a graded series of ethanol solutions:

-

100% ethanol, two changes of 3 minutes each.

-

95% ethanol for 2 minutes.

-

70% ethanol for 2 minutes.

-

-

Hydration: Rinse in distilled water for 2 minutes.

-

Staining: Immerse slides in the filtered this compound solution for 4-15 minutes.[2][18] Staining time may need to be adjusted based on tissue type and desired intensity.

-

Rinsing: Briefly rinse in distilled water to remove excess stain.

-

Differentiation: Differentiate the sections in 70% ethanol.[2][18] This step is crucial for removing background staining and enhancing the contrast of the Nissl bodies. The duration should be monitored microscopically until the desired level of differentiation is achieved. For more gentle differentiation, a solution of 70% ethanol with a few drops of glacial acetic acid can be used.[17]

-

Dehydration: Dehydrate the sections through a graded series of ethanol:

-

95% ethanol for 2 minutes.

-

100% ethanol, two changes of 3 minutes each.

-

-

Clearing: Clear the sections in two changes of xylene for 5 minutes each.

-

Mounting: Coverslip with a resinous mounting medium.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for this compound staining of paraffin-embedded tissue sections.

Figure 2. Experimental workflow for this compound staining.

Applications in Research and Drug Development

This compound staining is a fundamental technique in neuroscience and neuropathology.[21] Its ability to clearly delineate the cytoarchitecture of the central nervous system makes it invaluable for:

-

Neuroanatomical studies: Identifying and mapping neuronal populations and nuclei.[16]

-

Pathological assessment: Examining neuronal loss or damage in models of neurodegenerative diseases, stroke, and traumatic brain injury.

-

Lesion analysis: Determining the precise location and extent of experimentally induced lesions.[16]

-

Verification of electrode placement: Confirming the anatomical location of microelectrodes or cannulas.[16]

In the context of drug development, this compound staining serves as a robust method for evaluating the neuroprotective or neurotoxic effects of novel therapeutic compounds.

Fluorescent Properties

While traditionally used as a bright-field stain, this compound also exhibits fluorescent properties, emitting in the red spectrum.[21][22] This allows for its use in fluorescence microscopy, where it can be combined with other fluorescent markers for multi-labeling studies.[22] The fluorescent application typically requires a more dilute staining solution than that used for bright-field microscopy.[22]

This guide provides a foundational understanding of the chemical properties and applications of this compound stain. For successful and reproducible results, it is recommended that researchers consult specific literature relevant to their tissue of interest and experimental paradigm.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. stainsfile.com [stainsfile.com]

- 5. chemicalworlds.com [chemicalworlds.com]

- 6. mpbio.com [mpbio.com]

- 7. scbt.com [scbt.com]

- 8. Dye content, ~70%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound acetate, pure, certified | Fisher Scientific [fishersci.ca]

- 11. GSRS [precision.fda.gov]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 14. omlc.org [omlc.org]

- 15. labsolu.ca [labsolu.ca]

- 16. neurosciencecourses.com [neurosciencecourses.com]

- 17. r.marmosetbrain.org [r.marmosetbrain.org]

- 18. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 19. stainsfile.com [stainsfile.com]

- 20. research.chop.edu [research.chop.edu]

- 21. biocompare.com [biocompare.com]

- 22. This compound: a red fluorescent Nissl stain [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cresyl Violet Staining for Frozen Brain Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl violet staining, a widely used method in neuroscience research, is a histological technique for the visualization of neurons in nervous tissue.[1] This method, also known as Nissl staining, utilizes a basic aniline dye that binds to acidic components of the cell, such as the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[2][3] The staining results in a distinct purple-blue coloration of the neuronal cell bodies, allowing for the clear identification and quantification of neurons, as well as the assessment of neuronal morphology and distribution.[1][4][5] This protocol provides a detailed procedure for performing this compound staining on frozen brain sections, a common preparation method for preserving tissue antigenicity and morphology.

Materials and Reagents

-

Microscope slides (gelatin-coated or positively charged)[4][6]

-

Coplin jars or staining dishes

-

Coverslips

-

Fume hood

-

Oven or incubator

-

Stir plate and stir bars

-

Filter paper

-

This compound acetate powder

-

Distilled water

-

Ethanol (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Glacial acetic acid

-

Sodium acetate

-

Gelatin

-

Chromium potassium sulfate (for slide subbing)[1]

Experimental Protocols

Solution Preparation

1. Gelatin-Subbed Slides (Optional but Recommended): [1]

-

Dissolve 1 g of gelatin in 1 liter of hot distilled water.

-

Cool the solution and add 0.1 g of chromium potassium sulfate.

-

Dip clean slides into the solution four times, allowing them to dry between dips.

-

Store the coated slides in a dust-free environment at room temperature.[1]

2. This compound Staining Solution (0.1% - 0.5%):

-

Method A (Simple): Dissolve 0.1 g of this compound acetate in 100 ml of distilled water. Add 0.25 ml of glacial acetic acid. Stir overnight and filter before use.[8]

-

Method B (Buffered):

-

Solution A: 6 ml glacial acetic acid + 994 ml distilled water.

-

Solution B: 13.6 g sodium acetate + 1000 ml distilled water.

-

Combine solutions A and B in a 9:1 ratio and adjust the pH to approximately 3.7.

-

Prepare a 0.1% to 0.5% this compound solution in this buffer. Filter before use.[9]

-

Staining Procedure for Frozen Sections

This protocol is optimized for formalin-fixed frozen brain sections with a thickness of 20-50 µm.[1]

-

Section Preparation:

-

Rehydration and Defatting (Optional):

-

For improved staining and reduced background, a defatting step can be included. Immerse slides in a 1:1 solution of chloroform and 100% ethanol overnight.[4]

-

Alternatively, a shorter defatting can be done with xylene for 15 minutes followed by 100% ethanol for 10 minutes.[3]

-

Rehydrate the sections by immersing them in a descending series of ethanol solutions:

-

-

Staining:

-

Differentiation:

-

Quickly rinse the slides in distilled water to remove excess stain.[2]

-

Differentiate the sections in 95% ethanol for 2-30 minutes.[4] This step is critical for removing background staining and achieving the desired contrast between neurons and the neuropil. Monitor the differentiation process under a microscope. For a more controlled differentiation, a solution of 95% ethanol with a few drops of glacial acetic acid can be used for a shorter duration (e.g., 15-30 seconds).[10]

-

-

Dehydration:

-

Clearing:

-

Coverslipping:

-

Apply a drop of mounting medium to the section and carefully place a coverslip, avoiding air bubbles.

-

Allow the mounting medium to cure in a fume hood.[8]

-

Data Presentation

| Parameter | Range | Notes |

| Section Thickness | 20 - 50 µm | Thicker sections may require longer incubation times.[1][7] |

| This compound Conc. | 0.1% - 0.5% | Higher concentrations may reduce staining time.[4][9] |

| Staining Temperature | 37 - 60 °C | Warming the staining solution can enhance penetration.[1][4] |

| Staining Time | 5 - 15 minutes | Optimal time should be determined empirically.[1][4][9] |

| Differentiation Time | 2 - 30 minutes | Monitor microscopically for best results.[4] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Sections falling off slides | - Inadequate slide coating- Expired slides- Direct immersion in water from a frozen state | - Use gelatin-subbed or positively charged slides.[4][6]- Check the expiration date of the slides.[11]- Air dry sections thoroughly before staining.[4]- Avoid placing frozen sections directly into water.[4] |

| Pale or weak staining | - Staining time too short- Old or depleted staining solution- Over-differentiation | - Increase staining time.[1]- Prepare fresh staining solution.[1]- Reduce differentiation time and monitor under a microscope.[10] |

| Dark, non-specific background staining | - Inadequate differentiation- Staining solution not filtered | - Increase differentiation time or use an acidified alcohol solution.[7][10]- Filter the this compound solution before use.[8] |

| Streaks or uneven staining | - Incomplete dehydration or clearing | - Ensure sufficient time in fresh dehydration and clearing reagents.[1] |

Mandatory Visualization

Caption: Workflow for this compound Staining of Frozen Brain Sections.

References

- 1. neurosciencecourses.com [neurosciencecourses.com]

- 2. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. This compound Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 5. store.sangon.com [store.sangon.com]

- 6. larrywswanson.com [larrywswanson.com]

- 7. r.marmosetbrain.org [r.marmosetbrain.org]

- 8. viapianolab.org [viapianolab.org]

- 9. researchgate.net [researchgate.net]

- 10. histonet.utsouthwestern.narkive.com [histonet.utsouthwestern.narkive.com]

- 11. researchgate.net [researchgate.net]

Cresyl Violet Staining for Paraffin-Embedded Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl violet staining is a fundamental histological technique widely used in neuroscience and related fields to visualize the neuronal structure in the brain and spinal cord tissue.[1][2] This method utilizes a basic aniline dye that stains acidic components of the cell, particularly the Nissl substance (rough endoplasmic reticulum and ribosomes) in the cytoplasm of neurons.[1][2][3] The Nissl bodies appear a distinct dark blue or purple, allowing for the clear identification and quantification of neurons.[1][4][5][6] This technique is invaluable for assessing neuronal morphology, density, and distribution, as well as for identifying pathological changes such as neuronal loss or damage in response to neurotoxins or ischemic events.[4][7][8]

Principle of the Method

This compound is a basic dye that binds to acidic molecules. In neural tissue, the ribosomal RNA (rRNA) within the Nissl substance of the neuronal cytoplasm provides a rich source of phosphate groups, rendering these areas highly acidic.[1][3] The positively charged this compound dye electrostatically interacts with the negatively charged phosphate backbone of the rRNA, resulting in a strong, localized staining of the Nissl bodies.[1][3] The DNA in the nucleus will also be stained.[1][3] Differentiation steps using alcohol and acetic acid allow for the removal of excess stain and enhance the contrast between the stained neurons and the surrounding neuropil.[1]

Staining Mechanism

Caption: Mechanism of this compound Staining.

Experimental Protocols

This section provides a detailed protocol for this compound staining of paraffin-embedded tissue sections. The durations and concentrations may require optimization based on tissue type, fixation method, and section thickness.

Reagent Preparation

| Reagent | Composition |

| 0.1% this compound Acetate Solution | 0.1 g this compound Acetate, 100 ml Distilled Water, 10 drops Glacial Acetic Acid (add just before use and filter)[5][6] |

| Differentiation Solution | 2 drops Glacial Acetic Acid in 100 ml of 95% Ethanol[1] |

| Graded Alcohols | 100%, 95%, and 70% Ethanol |

| Clearing Agent | Xylene or a xylene substitute |

| Mounting Medium | A resinous mounting medium compatible with xylene |

Staining Procedure

| Step | Reagent | Duration | Purpose |

| Deparaffinization | Xylene | 2-3 changes, 3-10 min each[1][5] | Remove paraffin wax from the tissue section. |

| Rehydration | 100% Ethanol | 2 changes, 3-5 min each[1][5] | Begin the process of reintroducing water to the tissue. |

| 95% Ethanol | 1 change, 3 min[5] | Continue rehydration. | |

| 70% Ethanol | 1 change, 3 min[5] | Further rehydration. | |

| Distilled Water | Rinse | Remove alcohol. | |

| Staining | 0.1% this compound Solution | 4-15 min[1][3] | Stain Nissl substance and nuclei. |

| Rinsing | Distilled Water | Quick rinse[1] | Remove excess staining solution. |

| Differentiation | 70% or 95% Ethanol | 2-30 min (microscopically controlled)[1][5] | Remove background staining and enhance contrast. |

| Dehydration | 95% Ethanol | 2 changes, 2-3 min each[1] | Begin the process of removing water from the tissue. |

| 100% Ethanol | 2 changes, 3-5 min each[1][5] | Complete the removal of water. | |